Home > Products > Screening Compounds P86502 > 1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone
1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone -

1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone

Catalog Number: EVT-5083825
CAS Number:
Molecular Formula: C20H28N4O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug used in the treatment of cystic fibrosis. It improves the chloride channel function of the cystic fibrosis transmembrane conductance regulator (CFTR), particularly the defective ∆F508-CFTR. []

Relevance: Although not directly structurally similar to 1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone, Ivacaftor is relevant as it highlights the research focus on identifying compounds targeting specific protein functions. Both Ivacaftor and the target compound likely exert their biological activity by interacting with specific protein targets. The research on Ivacaftor, particularly its potential negative interaction with other cystic fibrosis drugs, emphasizes the need to consider potential drug interactions and off-target effects when evaluating novel compounds like 1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone. []

3-(6-{[(1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl}benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis. It aims to improve the cellular processing of ∆F508-CFTR, the defective protein causing cystic fibrosis. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug for cystic fibrosis, aiming to improve the cellular processing of ∆F508-CFTR. []

Relevance: While not directly structurally similar to 1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone, this corrector drug provides further context within the broader research landscape of compounds targeting protein dysfunction. The identification and development of corrector drugs like this one highlight the ongoing efforts to find new therapeutic strategies for complex diseases like cystic fibrosis. This research context can guide the investigation of potential therapeutic applications for 1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone. []

BeKm-1

Compound Description: BeKm-1 is a peptide inhibitor of the human ether-à-go-go-related gene (hERG) potassium channel. This channel plays a crucial role in cardiac action potential, and its inhibition can lead to QT prolongation and potential cardiac arrhythmias. BeKm-1 interacts with the extracellular amino acid residues near the external pore of the hERG channel. []

Relevance: Although BeKm-1 is a peptide and 1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone is a small molecule, both compounds highlight the focus on discovering molecules that specifically interact with ion channels to modulate their function. The research on BeKm-1 and other hERG inhibitors showcases the importance of assessing the cardiac safety profile of novel compounds, as QT prolongation is a serious concern in drug development. []

1-Piperidinecarboxamide, N-[2-[[5-amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. It selectively targets CGRP1 receptors over other related receptors like AMY1(a). []

((+)-Methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride) (SNAP 7941)

Compound Description: SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. It has been shown to increase bladder capacity and reduce voiding frequency in rats, suggesting its potential use in treating overactive bladder syndrome. []

Relevance: While structurally distinct from 1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone, SNAP 7941 shares the common feature of targeting a specific GPCR subtype. The research on SNAP 7941 highlights the potential therapeutic applications of targeting GPCRs involved in physiological processes like voiding. This context is relevant when investigating the potential therapeutic uses of 1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone. []

Properties

Product Name

1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone

IUPAC Name

1-[[1-[6-(cyclopropylmethylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H28N4O2/c25-19-2-1-9-24(19)14-16-7-10-23(11-8-16)20(26)17-5-6-18(22-13-17)21-12-15-3-4-15/h5-6,13,15-16H,1-4,7-12,14H2,(H,21,22)

InChI Key

SNKCUSOVBKMQGH-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)NCC4CC4

Canonical SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)NCC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.